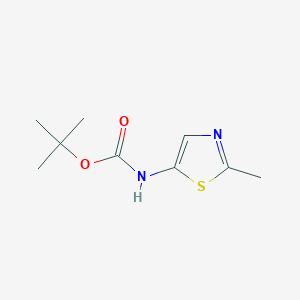

tert-Butyl (2-methylthiazol-5-yl)carbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(2-methyl-1,3-thiazol-5-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S/c1-6-10-5-7(14-6)11-8(12)13-9(2,3)4/h5H,1-4H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTEBHMFRYPZULH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(S1)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936361-25-0 | |

| Record name | tert-butyl N-(2-methyl-1,3-thiazol-5-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Transformations and Derivatization Strategies of Thiazolyl Carbamates

Reactivity at the Thiazole (B1198619) Ring System

The thiazole ring in tert-Butyl (2-methylthiazol-5-yl)carbamate is an electron-rich heterocycle, making it susceptible to various modifications. The presence of the methyl group at the C2 position and the bulky carbamate (B1207046) at the C5 position directs further functionalization primarily to the C4 position and the ring nitrogen.

Alkylation Reactions on the Thiazole Core of Carbamate Derivatives

While the exocyclic nitrogen of the carbamate is protected, the endocyclic nitrogen of the thiazole ring retains its nucleophilic character and can undergo alkylation. This reaction typically involves treatment with an alkyl halide, leading to the formation of a quaternary thiazolium salt. researchgate.net These cationic products can exhibit altered biological activities and physical properties compared to the neutral precursor. The reaction conditions are generally mild, often proceeding at room or slightly elevated temperatures.

Table 1: Representative Conditions for N-Alkylation of the Thiazole Ring

| Alkylating Agent | Solvent | Temperature | Product Type |

|---|---|---|---|

| Methyl Iodide | Acetonitrile | Room Temp. | N-methylthiazolium iodide salt |

| Benzyl (B1604629) Bromide | DMF | 50 °C | N-benzylthiazolium bromide salt |

Introduction of Halogen Substituents (e.g., Bromination) for Further Reactivity

Halogenation is a key strategy for introducing a versatile functional handle onto the thiazole ring, enabling subsequent cross-coupling reactions. For this compound, the C2 and C5 positions are substituted, making the C4 position the most probable site for electrophilic halogenation. The halogenation of 2-aminothiazoles is known to proceed via an addition-elimination mechanism. jocpr.comrsc.org Reagents like N-Bromosuccinimide (NBS) or bromine in an appropriate solvent can be used to install a bromine atom at the C4 position. The resulting 4-bromo derivative is a valuable intermediate for further diversification.

Table 2: Conditions for C4-Bromination of Thiazolyl Carbamates

| Brominating Agent | Solvent | Conditions | Product |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | Acetonitrile | Room Temp., 12h | tert-Butyl (4-bromo-2-methylthiazol-5-yl)carbamate |

| Bromine (Br₂) | Acetic Acid | 0 °C to Room Temp. | tert-Butyl (4-bromo-2-methylthiazol-5-yl)carbamate |

Palladium-Catalyzed Coupling Reactions for Advanced Functionalization (e.g., C-H Arylation on related thiazoles)

Direct C-H activation and functionalization represent a powerful, atom-economical method for elaborating heterocyclic cores. Palladium-catalyzed direct arylation of thiazoles has been developed as an alternative to traditional cross-coupling reactions that require pre-halogenated substrates. organic-chemistry.org For the this compound scaffold, C-H arylation would be expected to occur at the C4 position. The regioselectivity of these reactions can be controlled by the judicious choice of ligands, bases, and reaction conditions. acs.orgnih.gov This methodology allows for the direct formation of a C-C bond between the thiazole C4-position and various aryl or heteroaryl partners, significantly streamlining the synthesis of complex biaryl structures. This approach is environmentally favorable as it avoids the generation of metallic waste from organometallic reagents used in traditional coupling methods like Suzuki or Stille reactions. organic-chemistry.org

Table 3: General Conditions for Palladium-Catalyzed C4-Arylation of Thiazoles

| Palladium Source | Ligand | Base | Solvent | Aryl Partner |

|---|---|---|---|---|

| Pd(OAc)₂ | PPh₃ | K₃PO₄ | DMF | Aryl Bromide researchgate.net |

| Pd(OAc)₂ | None (Ligand-free) | KOAc | DMAc | Aryl Bromide organic-chemistry.org |

Transformations Involving the Carbamate Moiety

The tert-butoxycarbonyl (Boc) group is a versatile protecting group that can be easily removed or transformed, providing access to the free amine or other carbamate derivatives.

Interconversion to Other Carbamate Derivatives

The tert-butyl carbamate can be converted to other carbamate protecting groups, which may be desirable to alter solubility or to allow for orthogonal deprotection strategies in a multi-step synthesis. The typical method involves a two-step sequence: first, the deprotection of the Boc group under acidic conditions, followed by the reaction of the resulting free amine with a different chloroformate or activated carbonate. For example, reaction with benzyl chloroformate (Cbz-Cl) or 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) would yield the corresponding Cbz and Fmoc protected amines. researchgate.net

Table 4: Reagents for Carbamate Interconversion

| Target Carbamate | Reagent | Base |

|---|---|---|

| Carboxybenzyl (Cbz) | Benzyl Chloroformate (Cbz-Cl) | Triethylamine (B128534), DIPEA |

| Fluorenylmethyloxycarbonyl (Fmoc) | Fmoc-Cl or Fmoc-OSu | NaHCO₃, Pyridine |

Utilization of the Deprotected Amine for Amidation and Linker Chemistry

One of the most critical transformations of this compound is the removal of the Boc protecting group to liberate the free 5-aminothiazole. This is typically achieved under acidic conditions, for instance, using trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrogen chloride (HCl) in dioxane or methanol. researchgate.netresearchgate.net

The resulting 2-methylthiazol-5-amine (B1342484) is a key synthetic intermediate. The primary amino group is a potent nucleophile and can readily participate in amide bond formation. This reaction is fundamental in medicinal chemistry for connecting the thiazole core to various building blocks, including carboxylic acids, as part of linker chemistry strategies. Standard peptide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HATU), or conversion of the carboxylic acid to an acyl chloride can be employed to facilitate this transformation. mdpi.comnih.gov This strategy has been used to synthesize a wide array of biologically active molecules where the 2-aminothiazole (B372263) moiety is acylated with various substituents. nih.govnih.gov

Table 5: Selected Conditions for Amide Bond Formation with 2-methylthiazol-5-amine

| Coupling Partner | Coupling Reagent | Additive | Base | Solvent |

|---|---|---|---|---|

| Carboxylic Acid | EDC | HOBt | DIPEA | DMF nih.gov |

| Carboxylic Acid | HATU | --- | DIPEA | DMF |

| Acyl Chloride | --- | --- | Pyridine, TEA | DCM |

Academic Research Applications of Thiazole Containing Carbamate Scaffolds

As Modulators or Precursors in Kinase Inhibitor Research

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. rsc.org Thiazole (B1198619) derivatives have emerged as a significant class of kinase inhibitors, demonstrating a high potential for interaction with various protein kinases. rsc.orgrsc.org The carbamate (B1207046) moiety, particularly the tert-butoxycarbonyl (Boc) protecting group, often serves as a precursor that is later deprotected to allow for further chemical modifications, enabling the synthesis of a library of compounds for structure-activity relationship studies.

Structural Analogies in Kinase Inhibitor Design

The 2-aminothiazole (B372263) scaffold is a well-established template for the design of kinase inhibitors. acs.orgresearchgate.net This structural motif is present in clinically approved drugs like Dasatinib, a potent pan-Src family kinase inhibitor. acs.orgresearchgate.net The design of novel kinase inhibitors often involves creating structural analogs of known active compounds. In this context, tert-Butyl (2-methylthiazol-5-yl)carbamate can be utilized as a starting material to generate derivatives that mimic the core structure of successful kinase inhibitors. By modifying the substituents on the thiazole ring and the carbamate nitrogen, researchers can explore new chemical space and potentially discover inhibitors with improved potency, selectivity, and pharmacokinetic properties.

For instance, research into Akt kinase inhibitors identified a series of 2-substituted thiazole carboxamides as potent pan-inhibitors against all three isoforms of Akt. nih.gov The development of these inhibitors started from a screening hit and involved systematic optimization, a process where a protected thiazole amine like this compound could be a key intermediate. nih.gov

Exploration of Structure-Activity Relationships (SAR) in Thiazole-Based Systems

Understanding the structure-activity relationship (SAR) is fundamental to medicinal chemistry, guiding the optimization of lead compounds into clinical candidates. ijper.orgnih.govnih.gov The thiazole-containing carbamate scaffold provides a convenient platform for SAR studies. The Boc-protected amine at the 5-position of the 2-methylthiazole (B1294427) ring can be deprotected to an amine, which can then be acylated or alkylated with a wide variety of substituents. This allows for a systematic investigation of how different functional groups at this position affect kinase inhibitory activity.

Several studies have highlighted the importance of substitutions on the thiazole ring for kinase inhibition. For example, in the development of GSK-3β inhibitors, the incorporation of a primary carboxamide group on the thiazole ring significantly improved potency. rsc.org Similarly, SAR studies on thiazole derivatives as anticancer agents have shown that the nature and position of substituents on attached phenyl rings can dramatically influence activity. ijper.org The versatility of the carbamate scaffold facilitates the synthesis of diverse analogs needed for such comprehensive SAR explorations.

| Kinase Target | Thiazole-Based Scaffold | Key SAR Finding | Reference |

|---|---|---|---|

| CDK9 | Pyrimidines with thiazole ring systems | Selectivity for CDK9 was a key focus of the structure-activity relationship analysis. | rsc.org |

| B-RAFV600E | Thiazole derivatives with a phenyl sulfonyl group | Demonstrated notable inhibition at nanomolar concentrations. | rsc.org |

| GSK-3β | Acylaminopyridines with a thiazole ring | A primary carboxamide group on the thiazole ring significantly enhanced potency. | rsc.org |

| Akt (1, 2, and 3) | 2-substituted thiazole carboxamides | Systematic optimization of a screening hit led to potent pan-Akt inhibitors. | nih.gov |

| Src family kinases | 2-Aminothiazole | Served as a novel template leading to the discovery of Dasatinib. | acs.org |

Components within Proteolysis-Targeting Chimeras (PROTACs)

Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules that have emerged as a powerful therapeutic modality for targeted protein degradation. dundee.ac.uknih.govnih.gov They consist of two ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. nih.gov This proximity induces the ubiquitination and subsequent degradation of the POI by the proteasome. dundee.ac.uknih.gov

Role of Thiazole-Containing Moieties in E3 Ligase Ligands (e.g., VHL Ligands)

The von Hippel-Lindau (VHL) E3 ligase is one of the most successfully and widely used E3 ligases in PROTAC development. dundee.ac.uknih.gov Small-molecule ligands that bind to VHL are therefore critical components of many PROTACs. dundee.ac.uknih.gov Structure-based design efforts have led to the development of potent VHL ligands, and intriguingly, many of these incorporate a thiazole moiety.

Specifically, the optimization of initial VHL ligands involved the introduction of a methyl thiazole group on the right-hand side of the core structure, which was connected to a phenyl group. nih.gov This modification was found to be crucial for achieving high binding affinity to VHL. nih.gov For instance, the well-established VHL ligand, VH032, contains this key phenyl-methyl-thiazole motif. nih.gov Therefore, a scaffold like this compound can serve as a precursor or building block for synthesizing the VHL-binding portion of a PROTAC.

Design Principles for Incorporating Thiazole Scaffolds into PROTAC Architectures

The design of a PROTAC is a modular process involving the selection of a POI ligand, an E3 ligase ligand, and a suitable linker that connects them. nih.gov When incorporating a thiazole-containing VHL ligand, the linker is typically attached to a specific point on the ligand that does not interfere with its binding to VHL. In many reported VHL-based PROTACs, the linker is attached to the N-terminal amide group of the VHL ligand. nih.gov

The chemical properties of the linker, such as its length, rigidity, and composition, are critical for the efficacy of the PROTAC as they influence the formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase. nih.gov The synthesis of a library of PROTACs with varying linkers is often necessary to identify the optimal degrader. The use of a Boc-protected thiazole derivative allows for a flexible synthetic strategy where the protecting group can be removed at a late stage to couple the VHL ligand to different linkers.

Stereochemical Considerations in PROTAC Assembly with Thiazole Components

Stereochemistry plays a critical role in the biological activity of molecules, and this is particularly true for PROTACs. The three-dimensional arrangement of the POI ligand, the linker, and the E3 ligase ligand must allow for the favorable formation of the ternary complex.

| Aspect | Description | Significance | Reference |

|---|---|---|---|

| E3 Ligase Ligand Component | The thiazole moiety is a key structural feature in many potent von Hippel-Lindau (VHL) E3 ligase ligands. | Enables the recruitment of the VHL E3 ligase for targeted protein degradation. | nih.govnih.gov |

| PROTAC Architecture | Thiazole-containing VHL ligands are connected via a linker to a ligand for the protein of interest (POI). | Forms a heterobifunctional molecule capable of inducing the proximity of the POI and the E3 ligase. | nih.gov |

| Stereochemistry | The overall three-dimensional structure and stereochemistry of the PROTAC, including the VHL ligand, are critical for the formation of a stable and productive ternary complex. | Determines the efficiency of ubiquitination and subsequent degradation of the target protein. | nih.gov |

Contributions to Neurodegenerative Disease Research

Thiazole-containing carbamate scaffolds, such as this compound, represent a significant area of investigation in the search for effective treatments for neurodegenerative diseases like Alzheimer's disease (AD). The structural features of these compounds make them valuable starting points for the development of novel neuroprotective agents. Research in this field focuses on leveraging the inherent properties of the thiazole ring to mitigate neuronal damage and on modifying the core structure to enhance therapeutic efficacy.

Design of Thiazole-Based Neuroprotective Agents

The design of neuroprotective agents based on the thiazole scaffold is often rooted in the pharmacological profile of existing compounds. For instance, the methylthiazole (MZ) containing agent, clomethiazole (B1669219) (CMZ), is known to potentiate the function of the inhibitory neurotransmitter GABA, which helps to reduce glutamate-induced excitotoxicity—a key mechanism of neuronal cell death in neurodegenerative conditions. nih.gov This GABA-mimetic activity is a desirable characteristic for neuroprotective drugs, and CMZ has been explored in clinical trials for ischemic stroke and spinal cord injury. nih.gov

Researchers utilize the CMZ scaffold as a template to synthesize new 4-methylthiazole (B1212942) (MZ) derivatives. nih.gov The goal is to develop compounds that not only retain the neuroprotective qualities of the parent molecule but also possess improved properties. The tert-butyl carbamate group in molecules like this compound often serves as a protecting group in the synthesis of more complex derivatives, allowing for precise chemical modifications at other parts of the molecule. nbinno.comacs.org

Studies have shown that specific structural modifications to the thiazole scaffold are critical for neuroprotective efficacy. For example, incorporating a 3-(1H-1,2,3-triazole-4-yl)-pyridine pharmacophore within the MZ scaffold can yield compounds with significant protective effects against oxygen-glucose deprivation in primary neurons. nih.gov The exploration of various benzothiazole (B30560) derivatives has also yielded compounds with significant neuroprotective activity in human neuroblastoma cells. nih.gov This line of research has led to the development of a pharmacophore hypothesis for neuroprotection, suggesting that thiazole-based scaffolds conform to a general structural scheme that confers these beneficial effects. nih.gov

Another strategy in designing thiazole-based agents for neurodegenerative diseases, particularly Alzheimer's, involves targeting cholinesterase enzymes. New thiazolylhydrazone derivatives have been designed and synthesized based on the cholinergic hypothesis, which links cognitive decline to a deficiency in the neurotransmitter acetylcholine. mdpi.com Several of these compounds have demonstrated potent inhibitory activity against acetylcholinesterase (AChE), the enzyme that breaks down acetylcholine. mdpi.com

| Compound Class | Design Strategy | Key Research Finding | Reference |

|---|---|---|---|

| 4-Methylthiazole (MZ) Derivatives | Based on the GABA-mimetic agent clomethiazole (CMZ) | Derivatives can be synthesized to protect primary neurons against oxygen-glucose deprivation and excitotoxicity. | nih.gov |

| Triazolbenzo[d]thiazoles | Derivatization of benzothiazole scaffolds | Found to possess significant neuroprotective activity in human neuroblastoma (SH-SY5Y) cells. | nih.gov |

| Thiazolylhydrazone Derivatives | Based on the cholinergic hypothesis for Alzheimer's Disease | Showed potent in vitro inhibitory activity against acetylcholinesterase (AChE). | mdpi.com |

Modifications for Improved Pharmacological Profiles (e.g., Nitric Oxide-Releasing Chimeras)

A key strategy for enhancing the therapeutic potential of thiazole-based compounds is the creation of chimeric molecules that combine the neuroprotective thiazole scaffold with other pharmacologically active moieties. One promising approach is the development of nitric oxide (NO)-releasing chimeras. nih.gov Nitric oxide is a critical signaling molecule in the central nervous system, involved in functions like neurotransmission and memory. nih.gov While excessive NO can be neurotoxic, controlled release can have neuroprotective effects. nih.govnih.gov

The therapeutic concept behind NO-chimeras is to address multiple pathological events in neurodegenerative diseases simultaneously. For instance, in Alzheimer's disease, synaptic failure is an early event. nih.gov The designed NO-chimeras aim to restore synaptic function while also providing neuroprotection against excitotoxicity and oxidative stress. nih.gov This is achieved by linking a neuroprotective MZ scaffold to an NO-releasing moiety. The resulting chimera is designed to release the neuroprotective thiazole derivative as its primary metabolite. nih.gov

This dual-function approach holds potential for greater therapeutic benefit. The activation of signaling pathways that enhance neuronal plasticity and neurogenesis, such as the cAMP-responsive element binding factor (CREB) pathway, is a key target for these novel chimeras. nih.gov By combining the established neuroprotective effects of the thiazole core with the synaptic function-restoring properties of NO, these modified compounds represent a sophisticated strategy for developing more effective treatments for neurodegenerative disorders. nih.gov

Broader Utility in Heterocyclic Medicinal Chemistry

The thiazole ring is a privileged scaffold in medicinal chemistry due to its wide array of pharmacological activities. nih.govnih.gov Thiazole derivatives are key components in numerous FDA-approved drugs and are investigated for anti-inflammatory, antimicrobial, anticancer, and antiviral properties, among others. nih.govnih.gov The presence of nitrogen and sulfur heteroatoms in the five-membered ring allows for diverse interactions with biological targets. researchgate.net

The carbamate group, particularly the tert-butyl carbamate (Boc group), is also of great importance in medicinal and organic chemistry. acs.orgnih.gov It is frequently used as a protecting group for amines during complex multi-step syntheses, valued for its stability under many reaction conditions and the relative ease of its removal. nbinno.comnih.gov This function is critical in the synthesis of complex thiazole derivatives, enabling chemists to build intricate molecular architectures. nbinno.com

Beyond its role as a protecting group, the carbamate functionality is a key structural motif in many approved drugs and prodrugs. acs.orgnih.gov Its ability to form hydrogen bonds and impose conformational restrictions can be exploited to modulate a drug's interaction with its target enzyme or receptor. acs.orgnih.gov The combination of a thiazole ring with a carbamate moiety, as seen in this compound, creates a versatile building block for drug discovery. This scaffold can be used as an intermediate in the synthesis of a wide range of biologically active compounds, contributing to the development of new therapeutic agents. researchgate.netontosight.ai

| Compound Name |

|---|

| This compound |

| Clomethiazole (CMZ) |

| Acetylcholine |

| Nitric Oxide (NO) |

Analytical and Computational Methodologies in Thiazolyl Carbamate Research

Spectroscopic Characterization Techniques in Synthetic Organic Chemistry

Spectroscopic methods are indispensable in synthetic organic chemistry for the detailed elucidation of molecular structures. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy each provide unique and complementary information, allowing for a comprehensive characterization of newly synthesized molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, enabling the elucidation of the compound's connectivity and stereochemistry. Both ¹H NMR and ¹³C NMR are crucial in the structural analysis of tert-Butyl (2-methylthiazol-5-yl)carbamate and its analogues.

In the ¹H NMR spectrum of a related compound, tert-butyl thiazol-2-ylcarbamate, characteristic signals are observed that confirm its structure. rsc.org The protons of the tert-butyl group typically appear as a sharp singlet, while the protons on the thiazole (B1198619) ring exhibit distinct chemical shifts and coupling patterns. For instance, the ¹H NMR spectrum of tert-butyl thiazol-2-ylcarbamate shows a singlet at 1.52 ppm corresponding to the nine equivalent protons of the tert-butyl group. rsc.org The thiazole ring protons appear as doublets at 7.32 ppm and 6.82 ppm. rsc.org

Similarly, ¹³C NMR spectroscopy provides information about the carbon framework of the molecule. In the ¹³C NMR spectrum of tert-butyl thiazol-2-ylcarbamate, distinct signals are observed for the carbonyl carbon of the carbamate (B1207046) group, the quaternary and methyl carbons of the tert-butyl group, and the carbons of the thiazole ring. rsc.org For example, the spectrum displays signals at 161.80 ppm (C=O), 152.90 ppm, 136.70 ppm, 112.10 ppm (thiazole carbons), 82.00 ppm (quaternary carbon of tert-butyl group), and 28.30 ppm (methyl carbons of tert-butyl group). rsc.org

The application of two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), can further aid in the unambiguous assignment of all proton and carbon signals, providing a complete and detailed structural elucidation.

Interactive Data Table: Representative ¹H and ¹³C NMR Data for a Thiazolyl Carbamate

| Compound | Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| tert-Butyl thiazol-2-ylcarbamate | ¹H | 7.32 | d | Thiazole-H |

| ¹H | 6.82 | d | Thiazole-H | |

| ¹H | 1.52 | s | -C(CH₃)₃ | |

| ¹³C | 161.80 | - | C=O | |

| ¹³C | 152.90 | - | Thiazole-C | |

| ¹³C | 136.70 | - | Thiazole-C | |

| ¹³C | 112.10 | - | Thiazole-C | |

| ¹³C | 82.00 | - | -C (CH₃)₃ | |

| ¹³C | 28.30 | - | -C(C H₃)₃ |

Note: Data is for tert-butyl thiazol-2-ylcarbamate as a representative example. rsc.org

Mass Spectrometry (MS) for Molecular Identity Confirmation

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of a compound and to gain insights into its structure by analyzing the fragmentation patterns of the molecule. Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of organic molecules, as it typically results in the formation of protonated molecules [M+H]⁺ or other adducts with minimal fragmentation.

For tert-butyl carbamate derivatives, ESI-MS is routinely used to confirm the molecular weight of the synthesized compound. The observation of a peak corresponding to the calculated mass of the protonated molecule provides strong evidence for the successful synthesis of the target compound. For example, in the characterization of a novel 4-tert-butylbenzohydrazone, ESI-MS revealed peaks at m/z 343 [M+H]⁺ and 365 [M+Na]⁺, confirming the molecular weight of the compound. semanticscholar.org

High-resolution mass spectrometry (HRMS) can provide even more precise mass measurements, allowing for the determination of the elemental composition of the molecule with a high degree of confidence. This level of accuracy is invaluable for distinguishing between compounds with the same nominal mass but different elemental formulas.

Interactive Data Table: Expected Mass Spectrometry Data for this compound

| Ion | Formula | Calculated m/z |

| [M+H]⁺ | C₁₀H₁₇N₂O₂S⁺ | 230.10 |

| [M+Na]⁺ | C₁₀H₁₆N₂O₂SNa⁺ | 253.08 |

Note: This table presents the theoretically calculated m/z values.

Infrared (IR) Spectroscopy in Functional Group Analysis

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Different functional groups absorb IR radiation at characteristic frequencies, resulting in a unique spectral fingerprint for each compound.

In the context of this compound, IR spectroscopy can be used to confirm the presence of key functional groups. The N-H stretch of the carbamate group typically appears as a band in the region of 3400-3300 cm⁻¹. libretexts.org The C=O stretch of the carbamate is expected to produce a strong absorption band around 1700 cm⁻¹. libretexts.org Additionally, C-H stretching vibrations from the methyl and tert-butyl groups will be observed in the 3000-2850 cm⁻¹ region. The characteristic vibrations of the thiazole ring would also be present in the fingerprint region of the spectrum (below 1500 cm⁻¹). For instance, in a related benzohydrazone compound, the C=N stretching vibration was observed at 1568 cm⁻¹, and N-H wagging was seen at 749 cm⁻¹. semanticscholar.org

Chromatographic Separation and Purity Determination

Chromatographic techniques are essential for the purification of synthesized compounds and for the assessment of their purity. High-performance liquid chromatography (HPLC) and flash column chromatography are two widely used methods in synthetic organic chemistry for these purposes.

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify the components in a mixture. It is a highly sensitive and efficient method for determining the purity of a synthesized compound. In the context of this compound research, HPLC is employed to assess the purity of the final product and to monitor the progress of a reaction.

The retention time (Rt), the time it takes for a compound to elute from the column, is a characteristic property of a compound under a specific set of chromatographic conditions (e.g., column type, mobile phase composition, flow rate). By comparing the retention time of the synthesized compound to that of a known standard, its identity can be confirmed. The purity of the sample is determined by the relative area of the peak corresponding to the desired compound in the chromatogram. A high-purity sample will show a single major peak with minimal or no impurity peaks. For example, in the synthesis of related compounds, HPLC/MS was used to confirm the identity and purity of the products, with retention times reported for each compound. nih.gov

Flash Column Chromatography for Purification

Flash column chromatography is a rapid and efficient purification technique used to separate compounds from a mixture based on their differential adsorption to a stationary phase. It is a commonly used method for the purification of reaction mixtures in synthetic organic chemistry.

In the synthesis of this compound and its analogues, flash column chromatography is often the primary method of purification. semanticscholar.orgnih.govsemanticscholar.org The crude reaction mixture is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel, and a solvent system (eluent) is passed through the column. The components of the mixture travel down the column at different rates depending on their polarity and affinity for the stationary phase, allowing for their separation. Fractions are collected and analyzed, typically by thin-layer chromatography (TLC), to identify those containing the pure desired product. The choice of eluent system, often a mixture of a nonpolar solvent like hexanes or cyclohexane (B81311) and a more polar solvent like ethyl acetate (B1210297), is critical for achieving good separation. nih.gov For instance, the purification of a related compound was achieved using a gradient of 5–50% ethyl acetate in cyclohexanes. nih.gov

X-ray Crystallography for Solid-State Structural Analysis (of related compounds or complexes)

X-ray crystallography is a pivotal technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in their solid state. For thiazole derivatives, including carbamates, this method provides precise data on bond lengths, bond angles, and torsional angles, which are fundamental to understanding their molecular geometry and stereochemistry. nih.govresearchgate.net The solid-state conformation of these molecules is often stabilized by a network of intra- and intermolecular interactions, such as hydrogen bonds and π–π stacking, which are elucidated through crystallographic analysis. nih.govnih.gov

In studies of related thiazole carbamates, X-ray diffraction has revealed that molecules can adopt near-planar, V-shaped conformations. nih.goviucr.org These conformations are frequently consolidated by intramolecular hydrogen bonds, for instance, between a carbamate N-H group and the thiazole ring's nitrogen atom (N—H⋯N). nih.goviucr.org The planarity of the thiazole ring and the attached carbamate substituent is a common feature, though the orientation of other peripheral groups, like phenyl rings, can vary, leading to significant dihedral angles between different planar sections of the molecule. nih.govmdpi.com

Below is a table summarizing crystallographic data for representative thiazole carbamate derivatives.

| Compound | Crystal System | Space Group | Key Intramolecular Features | Key Intermolecular Interactions | Reference |

|---|---|---|---|---|---|

| Phenyl N-(1,3-thiazol-2-yl)carbamate | Monoclinic | P2₁/c | Dihedral angle of 66.69° between aromatic rings. | N—H⋯N and C—H⋯O hydrogen bonds; π–π stacking between thiazole rings. | nih.gov |

| Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate | Monoclinic | P2₁/c | Planar core (thiazole and carbamate); Phenyl ring inclined at 76.0°. | Intermolecular N-H⋯N hydrogen bonds forming centrosymmetric dimers. | mdpi.com |

| Ethyl {2-[4-(4-isopropylphenyl)thiazol-2-yl]phenyl}carbamate | Not Specified | Not Specified | Near-planar V-shaped conformation; Intramolecular N—H⋯N and C—H⋯O hydrogen bonds. | π(S)⋯π(C) interactions linking molecules into stacks. | nih.goviucr.org |

| Ethyl {2-[4-(3-nitrophenyl)thiazol-2-yl]phenyl}carbamate | Not Specified | Not Specified | Near-planar V-shaped conformation; Intramolecular N—H⋯N and C—H⋯O hydrogen bonds. | C—H⋯O hydrogen bonds and π–π stacking interactions. | nih.goviucr.org |

Computational Chemistry Approaches

Computational chemistry serves as a powerful complement to experimental research, providing insights into the molecular properties, reactivity, and interaction mechanisms of thiazolyl carbamates at an atomic level. These in silico techniques are instrumental in rationalizing observed biological activities and guiding the design of new derivatives with enhanced properties. nih.govdntb.gov.ua Methodologies range from quantum mechanical calculations that describe electronic structure to molecular mechanics simulations that predict ligand-protein binding. nih.gov

Molecular Modeling for Conformational Analysis

Molecular modeling techniques are widely used to investigate the structural and electronic properties of thiazole derivatives. nih.gov Conformational analysis helps identify the most stable three-dimensional arrangement of a molecule by calculating the potential energy associated with different spatial orientations. For complex molecules with multiple rotatable bonds, this analysis is crucial for understanding their preferred shapes, which in turn influences their biological activity. mdpi.com

Quantum chemical methods, such as Density Functional Theory (DFT), are employed to study the electronic characteristics of these compounds. nih.gov These calculations can determine the distribution of electron density and identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov The energies and shapes of these frontier orbitals provide information about the molecule's reactivity and its ability to participate in charge-transfer interactions. nih.govmdpi.com For instance, Natural Bond Orbital (NBO) analysis can quantify electron distribution and reveal how different substituents modulate the stability of the core thiazole structure. mdpi.com Such computational studies can also discriminate between possible isomers or tautomeric forms that may be difficult to distinguish using experimental data alone. nih.gov

Docking Studies to Predict Ligand-Protein Interactions

Molecular docking is a computational method that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor or enzyme. nih.govconnectjournals.com This technique is fundamental in drug discovery for screening virtual libraries of compounds and for understanding the structural basis of ligand-target interactions. connectjournals.combiointerfaceresearch.com The process involves placing the ligand into the binding site of the protein and evaluating the binding affinity using a scoring function, which estimates the free energy of binding. nih.gov

For thiazole derivatives, docking studies have been instrumental in elucidating their potential mechanisms of action against various biological targets. nih.gov These studies can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the thiazole compound and specific amino acid residues in the protein's active site. nih.govconnectjournals.com For example, docking simulations have been used to investigate how thiazole derivatives bind to the ATP binding site of protein kinases or the colchicine (B1669291) binding site of tubulin. biointerfaceresearch.comacs.org The results of these simulations, often expressed as a binding energy or docking score, help to rank compounds based on their predicted affinity and guide the synthesis of new analogues with improved potency. nih.govmdpi.com

The table below presents findings from docking studies on various thiazole derivatives, illustrating their interactions with specific protein targets.

| Compound Class | Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Thiazole-pyrazole analogues | Not Specified | -4.85 to -8.37 | Hydrogen bonding and π-π stacking interactions. | nih.gov |

| 2,4-disubstituted thiazole derivatives | Tubulin (PDB: 4O2B) | Not Specified | Interactions within the colchicine binding site. | acs.orgresearchgate.net |

| Thiazole-indole-isoxazole derivatives | STAT3 protein | Not Specified | Assessment of binding affinity and stability with the target biomolecule. | connectjournals.com |

| Benzothiazole-thiazole hybrids | p56lck enzyme (PDB: 1QPC) | Not Specified | Binding patterns at hinge region, allosteric site, and activation loop. | biointerfaceresearch.com |

Future Research Directions for Thiazolyl Carbamate Chemistry

Development of Efficient and Sustainable Synthetic Pathways

A primary objective for future research is the development of synthetic pathways that are not only efficient in terms of yield and purity but also adhere to the principles of green chemistry. Traditional methods for constructing both the thiazole (B1198619) core and the carbamate (B1207046) moiety often rely on harsh reagents and multi-step procedures.

Future efforts will likely focus on:

Catalytic and One-Pot Reactions: The use of reusable nanocatalysts, such as NiFe2O4 nanoparticles, has already shown promise in facilitating green, one-pot syntheses of thiazole scaffolds. nih.gov Expanding this approach to directly synthesize thiazolyl carbamates could significantly reduce waste and energy consumption.

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters, enhancing safety and scalability. Developing flow-based syntheses for thiazolyl carbamates would enable more efficient and reproducible production.

Alternative Reagents: There is a strong impetus to move away from hazardous reagents like phosgene, which is sometimes used in carbamate synthesis. nih.gov Research into CO2 as a C1 synthon for carbamate formation is a key area of sustainable chemistry. nih.govmdpi.com Similarly, mild, tin-catalyzed transcarbamoylation reactions present a safer and more versatile alternative for installing the carbamate group. organic-chemistry.org

Click Chemistry: The application of copper-catalyzed azide-alkyne cycloaddition, a type of "click chemistry," has been effective in synthesizing complex carbamate-containing molecules and represents an efficient and high-yielding strategy for future work. nih.govnih.gov

Table 1: Comparison of Synthetic Approaches for Thiazolyl Carbamates

| Approach | Key Features | Advantages | Future Research Focus |

|---|---|---|---|

| Traditional Synthesis | Multi-step; may use hazardous reagents (e.g., phosgene, strong acids/bases). | Well-established and understood. | Replacement with greener alternatives. |

| Catalytic One-Pot Synthesis | Use of reusable catalysts (e.g., nanoparticles) to combine multiple steps. nih.gov | Reduced waste, energy efficiency, simplified purification. | Discovery of new catalysts with higher turnover and broader substrate scope. |

| Flow Chemistry | Reactions occur in continuous-flow reactors. | Enhanced safety, scalability, precise control over reaction conditions. | Optimization of reactor design and conditions for thiazolyl carbamate synthesis. |

| CO2-Based Synthesis | Utilization of carbon dioxide as a sustainable C1 source for the carbamate group. nih.gov | Uses a renewable feedstock, reduces reliance on toxic reagents. | Development of efficient catalysts for CO2 activation and incorporation. |

Exploration of Novel Chemical Reactivity and Transformations

The thiazole ring and the carbamate group in tert-Butyl (2-methylthiazol-5-yl)carbamate offer multiple sites for chemical modification, yet their combined reactivity is not fully explored. Future research will aim to uncover and harness novel transformations to create diverse molecular architectures.

Key areas of exploration include:

C-H Functionalization: Direct functionalization of the C-H bonds on the thiazole ring is a powerful strategy for building molecular complexity efficiently. Future work will target the development of selective catalytic methods to install new substituents without the need for pre-functionalized starting materials.

Intramolecular Cyclizations: The carbamate moiety can participate in cyclization reactions. For instance, studies on analogous thienyl carbamates have shown that the tert-butoxycarbonyl group can act as a nucleophile in selenium- or iodine-induced cyclizations, leading to novel fused heterocyclic systems like thienooxazepinones. rsc.org Investigating similar palladium-catalyzed or radical-initiated cyclizations with thiazolyl carbamates could yield unique polycyclic scaffolds. rsc.org

Cross-Coupling Reactions: While cross-coupling is a staple of heterocyclic chemistry, applying modern, highly efficient catalyst systems to thiazolyl carbamates can open new avenues for creating carbon-carbon and carbon-heteroatom bonds at specific positions on the thiazole ring.

Carbamate as a Directing Group: The carbamate functional group could be exploited as a directing group to control the regioselectivity of electrophilic substitution or metalation reactions on the thiazole ring, enabling precise modifications that are otherwise difficult to achieve.

Table 2: Potential Novel Transformations of Thiazolyl Carbamates

| Transformation Type | Description | Potential Outcome |

|---|---|---|

| Directed C-H Functionalization | Using the carbamate to direct a catalyst to a specific C-H bond on the thiazole ring. | Highly regioselective installation of new functional groups. |

| Palladium-Catalyzed Intramolecular Cyclization | Cyclization of an N-allyl thiazolyl carbamate to form a fused ring system. rsc.org | Synthesis of novel thieno[3,2-b]pyrrole analogues and other complex heterocycles. |

| Electrophile-Induced Cyclization | Participation of the carbamate's carbonyl oxygen in a cyclization reaction initiated by an electrophile (e.g., I2). rsc.org | Formation of unique fused oxazinone or oxazolidinone rings. |

| Decarboxylative Coupling | Removal of the carbamate group to participate in a cross-coupling reaction. | A novel method for C-C or C-N bond formation at the 5-position of the thiazole. |

Advanced Applications in Targeted Protein Degradation and Beyond

One of the most exciting future directions for molecules like this compound is their application in targeted protein degradation (TPD). TPD is a revolutionary therapeutic strategy that removes disease-causing proteins rather than just inhibiting them. nih.gov

The primary TPD technology is the use of Proteolysis-Targeting Chimeras (PROTACs). A PROTAC is a heterobifunctional molecule with three parts: a ligand that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them. nih.gov The PROTAC forms a ternary complex, bringing the POI and the E3 ligase together, which leads to the ubiquitination and subsequent degradation of the POI by the proteasome. nih.govresearchgate.net

Thiazole-based scaffolds are well-established as ligands for a wide range of biological targets, including kinases and other enzymes. nih.govtandfonline.com Future research will focus on:

Incorporating Thiazolyl Carbamates into PROTACs: The thiazolyl carbamate core can serve as a "warhead" that binds to a specific disease-related protein. Synthetic chemists can then attach a linker and an E3 ligase ligand to this core to create a novel PROTAC.

Targeting "Undruggable" Proteins: TPD can eliminate proteins that lack a functional active site for traditional inhibitors to bind, such as transcription factors and scaffolding proteins. nih.govscienceopen.com Developing thiazole-based PROTACs could significantly expand the range of druggable targets in oncology and other diseases. nih.govscienceopen.com

Overcoming Drug Resistance: Since PROTACs eliminate the target protein, they can overcome resistance mechanisms that arise from mutations in a drug's binding site. scienceopen.com

Beyond PROTACs, other TPD modalities like AUTACs (autophagy-targeting chimeras), which induce lysosomal degradation, are emerging and could also incorporate thiazole-based scaffolds. nih.gov

Table 3: Role of Thiazolyl Carbamate Scaffolds in PROTAC Design

| PROTAC Component | Function | Potential Role of Thiazolyl Carbamate |

|---|---|---|

| Warhead (POI Ligand) | Binds to the target Protein of Interest (POI). | The thiazole moiety can be designed to bind to a specific protein target (e.g., a kinase). tandfonline.com |

| Linker | Connects the warhead to the E3 ligase ligand. | The carbamate group can serve as a chemical handle for attaching the linker. |

| E3 Ligase Ligand | Recruits a specific E3 ubiquitin ligase (e.g., Cereblon, VHL). | This component is typically a known E3 binder (e.g., thalidomide (B1683933) derivative). |

Structure-Guided Design of Next-Generation Thiazole-Based Scaffolds

The continued success of thiazole-containing compounds in medicinal chemistry relies on the ability to rationally design new molecules with improved potency, selectivity, and pharmacokinetic properties. researchgate.net Structure-guided design, which utilizes computational modeling and biophysical data, is central to this effort.

Future research will increasingly employ:

In Silico Screening and Molecular Docking: Computational methods are used to predict how different thiazole derivatives will bind to a protein target. acs.org This allows for the virtual screening of large libraries of compounds to prioritize the most promising candidates for synthesis, saving time and resources.

Pharmacophore Modeling: By identifying the key structural features required for biological activity, researchers can design novel thiazole scaffolds that retain these essential interactions while possessing different core structures to optimize properties or secure intellectual property. acs.org

Fragment-Based Drug Discovery (FBDD): Small molecular fragments containing the thiazole ring can be screened for weak binding to a target protein. X-ray crystallography or NMR can then reveal the binding mode, providing a starting point for growing the fragment into a potent lead compound.

Machine Learning and AI: Advanced algorithms can analyze existing structure-activity relationship (SAR) data to predict the activity of new, unsynthesized thiazole derivatives and suggest novel structures with a high probability of success.

This iterative cycle of design, synthesis, and testing, informed by detailed structural information, will be crucial for developing the next generation of highly optimized thiazole-based therapeutics. tandfonline.com

Q & A

Q. What are the key synthetic steps for tert-Butyl (2-methylthiazol-5-yl)carbamate, and how is reaction completion monitored?

Methodological Answer: The synthesis typically involves coupling a thiazole derivative with a tert-butyl carbamate group. A common protocol (adapted from related carbamate syntheses) includes:

- Reagents : 2-methylthiazol-5-amine, di-tert-butyl dicarbonate (Boc anhydride), and a catalyst like HClO₄-SiO₂ (for acid-mediated activation) .

- Conditions : Reaction at 80°C for 8–12 hours under inert atmosphere.

- Monitoring : Thin-layer chromatography (TLC) with hexane/ethyl acetate (2:8) as the eluent system to track Boc-protection progress .

- Purification : Column chromatography (silica gel, same eluent ratio) yields the pure product. LC-MS confirms molecular weight (e.g., m/z 298 [M+Na]⁺ for analogous compounds) .

Q. What safety protocols are critical for handling this compound based on its hazard profile?

Methodological Answer: Referencing analogous carbamates (e.g., GHS Class 2A eye irritation, H315 skin irritation):

- PPE : Chemical safety goggles, nitrile gloves, and lab coats (OSHA 29 CFR 1910.133) .

- Engineering Controls : Fume hoods for synthesis steps; eyewash stations and safety showers must be accessible .

- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

- Storage : In airtight containers, away from moisture and oxidizers, at 2–8°C .

Q. How is the compound characterized post-synthesis, and what analytical techniques are prioritized?

Methodological Answer:

- 1H/13C NMR : Assign peaks for the thiazole ring (δ 6.8–7.5 ppm for aromatic protons) and Boc group (δ 1.4 ppm for tert-butyl) .

- LC-MS : Confirm molecular ion ([M+H]⁺) and purity (>95%).

- Melting Point : Determined via capillary method (e.g., 85–87°C for structural analogs) .

Advanced Research Questions

Q. How can conflicting synthetic methodologies (e.g., catalyst choice, solvent systems) be resolved to optimize yield?

Methodological Answer: Discrepancies in literature (e.g., HClO₄-SiO₂ vs. DMAP catalysis) require systematic analysis:

- Design of Experiments (DoE) : Vary catalysts (acidic vs. basic), solvents (THF vs. DCM), and temperatures.

- Case Study : A 2021 study achieved 78% yield using HClO₄-SiO₂ in THF at 80°C, while DMAP in DCM at 25°C gave 65% yield but reduced side products .

- Resolution : Prioritize catalyst-solvent pairs that balance yield and purity. Use LC-MS to identify byproducts (e.g., unreacted amine or Boc-deprotected intermediates) .

Q. What strategies address spectral complexities (e.g., overlapping peaks in 1H NMR)?

Methodological Answer:

- 2D NMR (COSY, HSQC) : Resolve overlaps by correlating proton-proton or proton-carbon couplings (e.g., distinguishing thiazole C-H from Boc methyl groups) .

- Variable Temperature NMR : Suppress rotational isomers or dynamic effects causing peak splitting.

- Deuteration : Exchange labile protons (e.g., NH) with D₂O to simplify spectra .

Q. How does the compound’s stability under varying pH/temperature impact experimental design?

Methodological Answer:

- Stability Studies :

- pH : Incubate in buffers (pH 3–10) at 25°C; monitor degradation via HPLC. Boc groups are labile under acidic (pH <3) or basic (pH >10) conditions .

- Temperature : Thermogravimetric analysis (TGA) shows decomposition >150°C, suggesting storage at ≤25°C .

- Implications : Avoid aqueous workup at extreme pH. Use neutral conditions for reactions involving nucleophiles (e.g., amines) to prevent Boc cleavage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.